Cas no 38822-56-9 (N-ε-Aminocaproyl-b-D-galactopyranosylamine)
N-ε-Aminocaproyl-b-D-galactopyranosylamine Chemical and Physical Properties
Names and Identifiers
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- N-ε-Aminocaproyl-β-D-galactopyranosylamine
- 6-Amino-N-b-D-galactopyranosyl Hexanamide
- N-(e-Aminocaproyl)--D-galactopyranosylamine
- N-(ε-Aminocaproyl)-β-D-galactopyranosylamine
- N-(E-AMINOCAPROYL)-B-D-GALACTOPYRANOSYLAMINE
- 6-AMINO-N-BETA-D-GALACTOPYRANOSYL HEXANAMIDE
- N-(E-AMINOCAPROYL)-BETA-D-GALACTOPYRANOSYLAMINE
- N-epsilon-aminocaproyl-B-D-*galactopyranosylamine
- N-(GAMMA-AMINOCAPROYL)-BETA-D-GALACTOPYRANOSYLAMINE
- N-(epsilon-aminocaproyl)-beta-D-galactopyranosylamine
- 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
- N-(e-Aminocaproyl)-b-D-galactopyranosyl amine
- N-epsilon-Aminocaproyl-beta-D-galactopyranosylamine
- 38822-56-9
- N- epsilon -Aminocaproyl- beta -D-galactopyranosylamine
- DTXSID00400920
- AKOS030255614
- N-ε-Aminocaproyl-b-D-galactopyranosylamine
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- Inchi: 1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)
- InChI Key: FJNVLTLMGXYGGP-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1CO)O)O)O)NC(CCCCCN)=O
Computed Properties
- Exact Mass: 292.16300
- Monoisotopic Mass: 292.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 145Ų
Experimental Properties
- Melting Point: 206-208°C
- PSA: 145.27000
- LogP: -1.48720
N-ε-Aminocaproyl-b-D-galactopyranosylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A603020-2mg |
N-ε-Aminocaproyl-b-D-galactopyranosylamine |
38822-56-9 | 2mg |
$ 110.00 | 2023-09-08 | ||
| TRC | A603020-5mg |
N-ε-Aminocaproyl-b-D-galactopyranosylamine |
38822-56-9 | 5mg |
$ 150.00 | 2023-09-08 | ||
| TRC | A603020-10mg |
N-ε-Aminocaproyl-b-D-galactopyranosylamine |
38822-56-9 | 10mg |
$ 287.00 | 2023-09-08 | ||
| A2B Chem LLC | AD36819-5mg |
N-ε-Aminocaproyl-β-D-galactopyranosylamine |
38822-56-9 | 5mg |
$1138.00 | 2024-04-20 | ||
| A2B Chem LLC | AD36819-50mg |
N-ε-Aminocaproyl-β-D-galactopyranosylamine |
38822-56-9 | 50mg |
$2500.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221965-5mg |
N-ε-Aminocaproyl-β-D-galactopyranosylamine, |
38822-56-9 | 5mg |
¥2407.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606395-5mg |
6-Amino-N-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)hexanamide |
38822-56-9 | 98% | 5mg |
¥2008.00 | 2024-05-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221965-5 mg |
N-ε-Aminocaproyl-β-D-galactopyranosylamine, |
38822-56-9 | 5mg |
¥2,407.00 | 2023-07-10 |
N-ε-Aminocaproyl-b-D-galactopyranosylamine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N-ε-Aminocaproyl-b-D-galactopyranosylamine
N-ε-Aminocaproyl-b-D-galactopyranosylamine (CAS No. 38822-56-9): A Comprehensive Overview
N-ε-Aminocaproyl-b-D-galactopyranosylamine (CAS No. 38822-56-9) is a specialized carbohydrate derivative with significant applications in biochemical and pharmaceutical research. This compound, often referred to as a glycosylamine conjugate, combines the structural features of aminocaproic acid and D-galactopyranose, making it a valuable tool in glycobiology and drug development.
The growing interest in glycosylation and its role in cellular processes has positioned N-ε-Aminocaproyl-b-D-galactopyranosylamine as a compound of interest. Researchers are increasingly exploring its potential in glycoprotein synthesis, enzyme inhibition studies, and as a targeted delivery agent. Its unique structure allows for selective interactions with biological systems, which is why it's frequently discussed in the context of bioconjugation techniques and therapeutic applications.
One of the key advantages of N-ε-Aminocaproyl-b-D-galactopyranosylamine is its stability under physiological conditions. Unlike some other glycosylamine derivatives, this compound exhibits enhanced resistance to enzymatic degradation, making it suitable for in vivo studies. Recent publications have highlighted its use in developing glycosylated probes for imaging and diagnostic purposes, addressing current demands in precision medicine and molecular diagnostics.
The synthesis of N-ε-Aminocaproyl-b-D-galactopyranosylamine typically involves protecting group strategies to ensure regioselective modification of the galactose moiety. This process has been optimized in recent years to improve yields and purity, responding to the pharmaceutical industry's need for high-quality carbohydrate building blocks. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound, ensuring batch-to-batch consistency for research applications.
In the context of current research trends, N-ε-Aminocaproyl-b-D-galactopyranosylamine has gained attention for its potential in glycan array technology. Scientists are investigating its utility in studying carbohydrate-protein interactions, particularly in immune system modulation and pathogen recognition. These applications align with the growing focus on glycobiology in disease mechanisms and the development of glycan-based therapeutics.
The commercial availability of N-ε-Aminocaproyl-b-D-galactopyranosylamine has expanded in recent years, with suppliers offering various purity grades to meet different research needs. Quality control measures for this compound typically include assessment of anomeric purity and residual solvent content, reflecting the stringent requirements of modern biochemical research. Storage recommendations generally suggest desiccated conditions at controlled temperatures to maintain stability.
Future research directions for N-ε-Aminocaproyl-b-D-galactopyranosylamine may explore its potential in drug delivery systems, particularly for targeting specific tissues or cells that express galactose-binding proteins. The compound's bifunctional nature offers opportunities for creating novel multivalent glycoconjugates, which are currently of great interest in vaccine development and targeted therapy approaches.
From a regulatory perspective, N-ε-Aminocaproyl-b-D-galactopyranosylamine is classified as a research chemical with no known significant hazards when handled properly. Standard laboratory safety protocols apply for its use, including appropriate personal protective equipment and proper ventilation. Material safety data sheets should always be consulted before working with this or any chemical compound.
The scientific literature contains numerous references to N-ε-Aminocaproyl-b-D-galactopyranosylamine in studies ranging from structural glycobiology to medicinal chemistry applications. Its versatility as a glycosylation reagent continues to make it relevant in contemporary research, particularly as interest grows in understanding the biological roles of glycans and developing glycan-based interventions for various health conditions.
For researchers considering N-ε-Aminocaproyl-b-D-galactopyranosylamine for their projects, it's important to note that its performance may vary depending on the specific application. Consultation with published protocols or experts in carbohydrate chemistry is recommended to optimize experimental conditions. The compound's unique structural features offer distinct advantages but may require adaptation of standard glycosylation procedures.
In summary, N-ε-Aminocaproyl-b-D-galactopyranosylamine (CAS No. 38822-56-9) represents an important tool in modern glycoscience research. Its applications span from fundamental studies of carbohydrate recognition to practical uses in biopharmaceutical development. As research in glycobiology continues to expand, this compound is likely to maintain its relevance in addressing key questions about the role of glycans in biological systems and their potential therapeutic applications.
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